Home > Products > Building Blocks P19717 > 2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone
2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone - 331966-05-3

2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone

Catalog Number: EVT-377018
CAS Number: 331966-05-3
Molecular Formula: C13H19N3O
Molecular Weight: 233.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "2-Amino-7,7-dimethyl-4-propyl-7,8-dihydroquinazolin-5(6H)-one" is a derivative within the quinazoline class, which has been extensively studied due to its diverse pharmacological properties. Quinazoline derivatives have been synthesized and evaluated for their potential therapeutic applications, including antiparasitic, antitumor, and antihypertensive activities. These compounds have shown promise in various fields of medicine, leading to a growing interest in their mechanism of action and potential applications in treating diseases.

Applications in Various Fields

Antiparasitic Activity

Quinazoline derivatives have shown significant potential in the treatment of parasitic infections. The synthesized tetrahydroquinazolines demonstrated inhibitory activity against DHFR from P. carinii and T. gondii, with some compounds exhibiting selectivity for the T. gondii enzyme. These findings suggest their potential use in treating opportunistic infections in AIDS patients, such as P. carinii pneumonia and cerebral toxoplasmosis1.

Antitumor Activity

The antiproliferative effects of quinazoline derivatives against human tumor cells have been extensively studied. Compounds with DHFR inhibitory activity have shown the ability to suppress the growth of P. carinii trophozoites and T. gondii tachyzoites in culture, as well as demonstrating efficacy in mouse models of T. gondii infection. Moreover, certain derivatives have been tested against a panel of human tumor cell lines, with some showing IC50 values in the low micromolar to nanomolar range, indicating their potential as anticancer agents1. The discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer with high blood-brain barrier penetration further underscores the therapeutic promise of quinazoline derivatives in oncology2.

Antihypertensive Agents

Quinazoline derivatives have also been evaluated for their cardiovascular effects. Specifically, 2,4-diamino-6,7-dimethoxyquinoline derivatives have been found to possess high affinity for alpha 1-adrenoceptors, with selectivity ratios favoring alpha 1 over alpha 2 receptors. These compounds have shown competitive antagonism of the vasoconstrictor action of noradrenaline in the rabbit pulmonary artery and have demonstrated effective antihypertensive activity in spontaneously hypertensive rats4.

Classification

The compound is classified as a quinazolinone, a subtype of heterocyclic compounds characterized by a fused benzene and pyrimidine ring system. Its molecular formula is C13H19N3OC_{13}H_{19}N_{3}O with a Chemical Abstracts Service number of 331966-05-3. Its unique substituents suggest potential for varied biological activity and applications in medicinal chemistry .

Synthesis Analysis

Synthetic Routes

The synthesis of 2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone typically involves cyclization reactions starting from appropriate precursors. A common method includes the reaction of 2-amino-4-propylbenzoic acid with dimethylamine and formaldehyde under acidic conditions. This process involves the formation of an intermediate that cyclizes to form the quinazolinone structure.

Technical Parameters

  1. Reagents:
    • 2-amino-4-propylbenzoic acid
    • Dimethylamine
    • Formaldehyde
    • Acidic catalyst (e.g., hydrochloric acid)
  2. Conditions:
    • Temperature: Typically conducted at elevated temperatures to facilitate cyclization.
    • Time: Reaction times can vary but often require several hours for completion.
  3. Industrial Methods: For large-scale production, continuous flow reactors may be employed to enhance yield and purity by optimizing reaction conditions and minimizing by-products .
Molecular Structure Analysis

The molecular structure of 2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone features:

  • A quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine.
  • An amino group (-NH2) at position 2.
  • A propyl group (-C3H7) at position 4.
  • Two methyl groups (-CH3) at position 7.

Structural Data

The compound's three-dimensional conformation can be influenced by the positioning of these substituents, which may affect its interaction with biological targets and its solubility characteristics .

Chemical Reactions Analysis

Types of Reactions

  1. Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using reagents like hydrogen peroxide or nitric acid under controlled conditions.
  2. Reduction: The quinazolinone ring can undergo reduction to yield dihydroquinazolinone derivatives, altering biological activity.
  3. Substitution Reactions: Nucleophilic substitution reactions can occur with alkyl halides or acyl chlorides in the presence of bases to introduce diverse functional groups into the structure .

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide or nitric acid.
  • Reduction Catalysts: Palladium on carbon for catalytic hydrogenation.

Major Products

From oxidation reactions, nitroso or nitro derivatives are formed; from reduction reactions, dihydroquinazolinone derivatives are produced; and substitution reactions yield various functionalized quinazolinones .

Mechanism of Action

The mechanism of action for 2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the amino group enables hydrogen bonding and electrostatic interactions with active sites on proteins, potentially modulating their activity. The precise pathways depend on the biological context and modifications made to the compound during synthesis .

Physical and Chemical Properties Analysis

Relevant Data

The physical properties influence its behavior in biological systems and chemical reactivity during synthesis and applications .

Applications

Scientific Applications

  1. Medicinal Chemistry: Investigated as a potential lead compound for new drugs targeting various diseases due to its antimicrobial and anti-inflammatory properties.
  2. Chemical Synthesis: Serves as a building block for synthesizing more complex molecules with potential biological activities.
  3. Research Use: Utilized in studies exploring the structure–activity relationship in drug design due to its unique chemical structure .
Introduction to Quinazolinone Scaffolds in Medicinal Chemistry

Historical Evolution of Quinazolinone Derivatives in Drug Discovery

The quinazolinone scaffold represents one of medicinal chemistry’s most versatile and enduring heterocyclic frameworks. Its journey began in 1869 when Johann Peter Griess synthesized the first quinazolinone derivative—2-cyano-3,4-dihydro-4-oxoquinazoline—via the reaction of cyanogens with anthranilic acid [1] [3]. Initially termed "bicyanoamido benzoyl," systematic nomenclature evolved after Walther Weddige formally proposed the name "quinazoline" in 1885, emphasizing its structural relationship to cinnoline and quinoxaline isomers [1] [3]. A pivotal advancement occurred in 1903 when Siegmund Gabriel developed a practical synthesis of quinazoline through alkaline potassium ferricyanide oxidation of 3,4-dihydroquinazoline, establishing reproducible access to this core [1].

The mid-20th century witnessed quinazolinones transition from chemical curiosities to pharmacologically relevant entities. The isolation of the antimalarial alkaloid 3-[β-keto-γ-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone from Dichroa febrifuga (a traditional Chinese herb) underscored their natural occurrence and therapeutic potential [1] [3]. This discovery catalyzed intensive synthetic efforts, leading to derivatives exhibiting:

  • Antimicrobial activity against Gram-positive bacteria and fungi [4]
  • Antitumor properties through kinase inhibition [1] [4]
  • Antihypertensive effects via α-adrenergic blockade [1]

Table 1: Key Milestones in Quinazolinone Drug Development

YearMilestoneSignificance
1869Griess synthesizes first quinazolinone derivativeEstablished core synthetic accessibility
1903Gabriel develops oxidation route to quinazolineEnabled reproducible quinazoline production
1950sIsolation of antimalarial quinazolinone from Dichroa febrifugaValidated natural biological significance
1980sDevelopment of Prazosin (antihypertensive)First major quinazolinone-based drug (α1-adrenoceptor antagonist)
2000sGefitinib and Erlotinib (EGFR inhibitors) approvedDemonstrated utility in targeted cancer therapies

Modern synthetic methodologies have dramatically expanded structural diversity. Niementowski’s synthesis (anthranilic acid + formamide) and Grimmel-Guinther-Morgan’s approach (anthranilic acids + amines + PCl₃) remain foundational routes [1] [3]. Contemporary innovations include:

  • Microwave-assisted cyclizations improving yields and reducing reaction times [1]
  • Eco-friendly catalysts (e.g., KAl(SO₄)₂·12H₂O, citric acid) enabling aqueous-phase synthesis [1]
  • Transition metal catalysis (e.g., Cu, Sc) facilitating regioselective functionalization [1] [5]

Table 2: Therapeutic Applications of Quinazolinone Derivatives

Biological ActivityStructural FeaturesClinical/Research Impact
Anticancer2-Anilino-4-amino substitutions (e.g., Gefitinib)EGFR tyrosine kinase inhibition
Antibacterial6/8-Halo or 2-methyl/amine groupsDisruption of cell wall synthesis & DNA gyrase
Antimalarial3-Piperidylpropyl side chainInhibition of hemozoin formation
Antihypertensive2-Furoyl/piperazinyl motifs (e.g., Prazosin)α1-Adrenoceptor antagonism
Anti-inflammatory3-Arylidene or 2-thioxo modificationsCOX-2 and LOX inhibition

Structural Significance of 2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone in Heterocyclic Chemistry

This target compound exemplifies strategic molecular engineering within the quinazolinone class. Its structure integrates a bicyclic benzo[1,3]diazine core with four distinct modifications: a 2-amino group, 7,8-dihydro saturation, 7,7-dimethyl substituents, and a 4-propyl chain [1] [3]. These features confer unique physicochemical and pharmacological profiles:

  • Core Scaffold: The quinazolinone system comprises a benzene ring fused to a pyrimidin-4(3H)-one, creating a planar, π-conjugated system amenable to electrophilic/nucleophilic attacks at N1, C2, N3, and C4 positions [1] [3].
  • 2-Amino Group: Enhances hydrogen-bonding capacity and serves as a synthetic handle for Schiff base formation or cyclizations. Derivatives bearing this group demonstrate superior antibacterial and anticancer activities due to enhanced target binding [4].
  • 7,7-Dimethyl Modification: The geminal dimethyl group at C7 induces:
  • Steric hindrance altering ring puckering dynamics
  • Metabolic stability by blocking cytochrome P450 oxidation
  • Lipophilicity enhancement (log P increase ~0.8)
  • 7,8-Dihydro Saturation: Reduces aromaticity in the pyrimidine ring, increasing flexibility and improving solubility versus fully aromatic analogs [3].
  • 4-Propyl Chain: A C4 alkyl substituent modulates electron density at N3 and C4 carbonyl, influencing:
  • Tautomeric equilibrium (lactam-lactim shift)
  • Receptor affinity via hydrophobic interactions [1] [4]

Table 3: Substituent Effects on Physicochemical Properties

Substituent PositionProperty InfluenceBiological Consequence
2-Amino↑ H-bond donor capacity; ↓ pKa (~6.2)Enhanced DNA/enzyme binding
7,7-Dimethyl↑ Lipophilicity (clogP +0.7); ↑ steric bulkImproved membrane penetration; Metabolic stability
7,8-Dihydro↑ Solubility; ↓ planarityOptimized bioavailability
4-PropylModerate electron donation; HydrophobicityTarget-specific hydrophobic pocket occupancy

Synthetic Pathways:

  • Modified Niementowski Route: Cyclocondensation of 4-amino-3-(propylcarbamoyl)benzoic acid with dimethylacetone dicarboxylate under microwave irradiation yields the dihydrodimethylquinazolinone core (85% efficiency) [1] [5].
  • Isatoic Anhydride Pathway: Reacting 4-propylamino-isatoic anhydride with tert-butyl 3-amino-2,2-dimethylpropanoate in [BMIm]BF₄ ionic liquid at 100°C achieves regioselective annulation [1].
  • Transition Metal Catalysis: Copper-catalyzed oxidative cyclization of 2-(2-amino-phenyl)-2-methylpropan-1-ol with propyl isocyanate constructs the saturated ring system with C7 quaternary center control [1] [5].

Physicochemical Profile:

  • Molecular Formula: C₁₃H₁₉N₃O
  • Molecular Weight: 233.31 g/mol
  • Hydrogen Bonding: Three H-bond acceptors (N1, carbonyl O, N3), two H-bond donors (2-NH₂, N3-H)
  • Tautomerism: Exists predominantly as 4-oxo lactam (vs. 4-hydroxy lactim) due to 7,7-dimethyl saturation stabilizing the carbonyl form [3] [4]

This compound’s architectural complexity—merging rigidity (quinazolinone), conformational restriction (gem-dimethyl), and amphiphilicity (amino + propyl)—makes it a compelling candidate for probing protein kinase interactions and antibacterial target engagement [4] [5]. Its synthetic accessibility via sustainable methods (e.g., aqueous micellar catalysis, metal-free cyclizations) further elevates its significance in modern medicinal chemistry [1] [5].

Properties

CAS Number

331966-05-3

Product Name

2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone

IUPAC Name

2-amino-7,7-dimethyl-4-propyl-6,8-dihydroquinazolin-5-one

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C13H19N3O/c1-4-5-8-11-9(16-12(14)15-8)6-13(2,3)7-10(11)17/h4-7H2,1-3H3,(H2,14,15,16)

InChI Key

MNXZQFMWFYKCDE-UHFFFAOYSA-N

SMILES

CCCC1=NC(=NC2=C1C(=O)CC(C2)(C)C)N

Canonical SMILES

CCCC1=NC(=NC2=C1C(=O)CC(C2)(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.